molecular formula C10H11NO4S B13755218 Methyl 2-(prop-2-enoylamino)benzenesulfonate CAS No. 1181687-42-2

Methyl 2-(prop-2-enoylamino)benzenesulfonate

Cat. No.: B13755218
CAS No.: 1181687-42-2
M. Wt: 241.27 g/mol
InChI Key: VHBXQTBTSRANPW-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-enoylamino)benzenesulfonate is an organic compound with the molecular formula C10H11NO4S. It is a sulfonate ester derivative, which means it contains a sulfonate group (-SO3) attached to an aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(prop-2-enoylamino)benzenesulfonate typically involves the reaction of benzenesulfonyl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The general reaction scheme is as follows:

    Reactants: Benzenesulfonyl chloride and methyl 2-aminobenzoate.

    Base: Triethylamine.

    Solvent: Dichloromethane.

    Conditions: Ambient temperature.

The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-enoylamino)benzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzenesulfonic acid derivatives, while reduction with lithium aluminum hydride can produce sulfinates or thiols.

Scientific Research Applications

Methyl 2-(prop-2-enoylamino)benzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(prop-2-enoylamino)benzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(prop-2-enoylamino)benzenesulfonate: Contains a sulfonate ester group.

    Ethyl 2-(prop-2-enoylamino)benzenesulfonate: Similar structure but with an ethyl ester group.

    Propyl 2-(prop-2-enoylamino)benzenesulfonate: Similar structure but with a propyl ester group.

Uniqueness

This compound is unique due to its specific ester group, which influences its reactivity and solubility. The methyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

CAS No.

1181687-42-2

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

methyl 2-(prop-2-enoylamino)benzenesulfonate

InChI

InChI=1S/C10H11NO4S/c1-3-10(12)11-8-6-4-5-7-9(8)16(13,14)15-2/h3-7H,1H2,2H3,(H,11,12)

InChI Key

VHBXQTBTSRANPW-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1NC(=O)C=C

Origin of Product

United States

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